molecular formula C25H26N2O4S B298903 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Numéro de catalogue B298903
Poids moléculaire: 450.6 g/mol
Clé InChI: MEVJHMTULGFMCU-ARKVWGHASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one, also known as BTE-1, is a thiazolidinone derivative compound that has been synthesized and studied for its potential applications in scientific research. BTE-1 has been shown to have promising properties as a research tool due to its unique chemical structure and mechanism of action.

Mécanisme D'action

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, such as cell proliferation and differentiation, and has been implicated in the development of various diseases, including cancer. Inhibition of GSK-3β by this compound leads to the activation of various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one in lab experiments is its specificity for GSK-3β inhibition, which allows for the study of the specific effects of GSK-3β inhibition on cellular processes. Additionally, this compound has been shown to have low toxicity and good solubility, making it a suitable candidate for further in vivo studies. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other GSK-3β inhibitors, which may limit its effectiveness in certain studies.

Orientations Futures

There are several future directions for the study of 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one and its potential applications in scientific research. One potential direction is the further development of this compound as a potential anti-cancer drug, either alone or in combination with other anti-cancer drugs. Another potential direction is the study of this compound in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the specific mechanisms by which this compound inhibits GSK-3β and its downstream effects on cellular processes.

Méthodes De Synthèse

The synthesis of 5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of 5-(1,3-benzodioxol-5-ylmethylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one with 4-ethoxyaniline in the presence of a catalyst. The resulting compound is then purified using various methods, such as column chromatography, to obtain pure this compound.

Applications De Recherche Scientifique

5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in the development of anti-cancer drugs. This compound has also been studied for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.

Propriétés

Formule moléculaire

C25H26N2O4S

Poids moléculaire

450.6 g/mol

Nom IUPAC

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N2O4S/c1-2-29-20-11-9-18(10-12-20)26-25-27(19-6-4-3-5-7-19)24(28)23(32-25)15-17-8-13-21-22(14-17)31-16-30-21/h8-15,19H,2-7,16H2,1H3/b23-15-,26-25?

Clé InChI

MEVJHMTULGFMCU-ARKVWGHASA-N

SMILES isomérique

CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/S2)C5CCCCC5

SMILES

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5CCCCC5

SMILES canonique

CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2)C5CCCCC5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.